molecular formula C22H20N2O6S B2545700 3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921869-41-2

3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2545700
CAS No.: 921869-41-2
M. Wt: 440.47
InChI Key: NQELPVMORDCJOE-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacology research. This compound features a hybrid structure combining benzofuran and thiazole heterocycles, a scaffold known to exhibit diverse biological activities. Its core structure is closely related to documented compounds with potent bioactivity, positioning it as a valuable candidate for investigating novel therapeutic pathways. Primary research applications for this compound and its analogs fall into two key areas. First, structurally similar benzofuran-based 3,4,5-trimethoxybenzamide derivatives have been identified as novel tubulin polymerization inhibitors . These compounds demonstrate potent antiproliferative activity against a range of human cancer cell lines, including MDA-MB-231, HCT-116, and HeLa, by inducing G2/M phase cell cycle arrest via a mechanism consistent with known anti-mitotic agents like CA-4 (Combretastatin A-4) . Second, analogs featuring the 3,4,5-trimethoxy-N-(thiazol-2-yl)benzamide motif, such as Eact, are established activators of the Calcium-activated Chloride Channel Anoctamin 1 (ANO1/TMEM16A) . In research settings, these activators have been shown to stimulate chloride currents in transfected cells (EC50 = 3 μM for human ANO1) and enhance submucosal gland secretion in human bronchial tissue, making them useful tools for studying chloride channel physiology and related diseases . The presence of both the benzofuran-thiazole core and the 3,4,5-trimethoxybenzamide group suggests potential for multi-target research. The compound is intended for non-human research applications only in fields such as chemical biology, oncology, and ion channel research. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-26-15-7-5-6-12-8-16(30-19(12)15)14-11-31-22(23-14)24-21(25)13-9-17(27-2)20(29-4)18(10-13)28-3/h5-11H,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQELPVMORDCJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsCommon reagents used in these steps include organoboron compounds for Suzuki-Miyaura coupling and thiourea for thiazole ring formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran and trimethoxyphenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to proteins such as tubulin, inhibiting their function and leading to anti-cancer effects. The benzofuran and thiazole rings may also interact with other enzymes and receptors, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivity of Analogous Compounds

Compound Name Core Structure Key Substituents Reported Bioactivity/Notes Reference
3,4,5-Trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide (PBX2) Benzamide + pyrrolo-oxazinone 3,4,5-Trimethoxybenzamide linked to pyrrolo-oxazinone Acts as a modulator in estrogen receptor pathways; used in cancer research
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Benzamide + thiazole Phenoxybenzamide linked to 4-methylphenyl-thiazole Exhibited 129.23% growth modulation in high-content screening (p < 0.05)
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (AB4) Benzamide + thiazole + triazole Amino and triazole-sulfanyl substituents on benzamide Similarity score of 0.500 to known drugs; potential antimicrobial or enzyme inhibition
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide + thiazole Chloro-thiazole with difluorobenzamide Inhibits PFOR enzyme in anaerobic organisms via amide anion interaction
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide Benzamide + thiazole + benzofuran Sulfamoyl and methoxyethyl groups on benzamide; 7-methoxybenzofuran-thiazole Structural similarity to the target compound; potential for anticancer or antiparasitic activity

Key Comparisons

Core Heterocyclic Motifs: The target compound shares a benzamide-thiazole framework with AB4 and N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . Unlike PBX2, which incorporates a pyrrolo-oxazinone ring, the benzofuran-thiazole system in the target compound may improve metabolic stability due to reduced oxidative susceptibility .

Substituent Effects :

  • The 3,4,5-trimethoxybenzamide group is also present in PBX2 , where it contributes to estrogen receptor modulation . This suggests that the target compound could interact with hydrophobic pockets in proteins, similar to tamoxifen derivatives.
  • The 7-methoxy group on benzofuran (vs. sulfamoyl in 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide ) may reduce polarity, enhancing membrane permeability compared to sulfonamide analogs .

Synthetic Routes :

  • Analogous compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide are synthesized via coupling of thiazol-2-amines with acyl chlorides in pyridine . A similar approach is feasible for the target compound, with 7-methoxybenzofuran-2-carboxylic acid as a precursor .
  • describes the use of 3,4,5-trimethoxyphenyl-linked intermediates in combinatorial chemistry, supporting the modular assembly of the target molecule .

Biological Potential: Thiazole-linked benzamides (e.g., AB4) show affinity for enzymes like PFOR, suggesting the target compound could inhibit similar metabolic targets in pathogens or cancer cells . The benzofuran-thiazole system in 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has been explored for antiproliferative effects, though specific data are unavailable .

Biological Activity

The compound 3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antibacterial, and acetylcholinesterase inhibitory activities.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Three methoxy groups attached to a benzene ring.
  • A thiazole moiety which is known for its biological significance.
  • A benzofuran derivative , which may contribute to its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole-containing compounds. The presence of the thiazole ring in similar compounds has been associated with significant cytotoxic effects against various cancer cell lines.

Research Findings:

  • A study demonstrated that thiazoles exhibit potent activity against cancer cell lines with IC50 values often lower than standard chemotherapeutics like doxorubicin .
  • The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole and benzofuran moieties could enhance cytotoxicity. For instance, compounds with electron-donating groups showed increased efficacy .
CompoundCell LineIC50 (µg/mL)Reference
This compoundJurkat< 1.98
Similar Thiazole DerivativeA-431< 1.61

Antibacterial Activity

The antibacterial potential of benzofuran and thiazole derivatives has been extensively studied. Compounds similar to This compound have shown promising results against various bacterial strains.

Key Findings:

  • Compounds derived from benzofuran exhibited significant activity against E. coli and B. subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
CompoundBacterial StrainMIC (µg/mL)Reference
This compoundB. subtilis1.25 ± 0.60
Benzofuran-Triazole DerivativeE. coli1 ± 1.50

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structural components suggest it may also exhibit AChE inhibitory activity.

Research Insights:

  • Preliminary findings indicate that similar compounds with benzofuran structures have shown promising AChE inhibition . Further studies are needed to quantify the specific inhibitory effects of This compound .

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